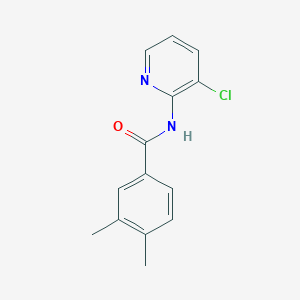
N-(3-chloro-2-pyridinyl)-3,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-pyridinyl)-3,4-dimethylbenzamide, also known as K-252a, is a natural product derived from the soil bacterium Streptomyces sp. It is a potent inhibitor of protein kinases and has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
N-(3-chloro-2-pyridinyl)-3,4-dimethylbenzamide inhibits protein kinases by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its target substrate, leading to inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
N-(3-chloro-2-pyridinyl)-3,4-dimethylbenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cell lines. N-(3-chloro-2-pyridinyl)-3,4-dimethylbenzamide has also been shown to protect neurons from damage and improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-chloro-2-pyridinyl)-3,4-dimethylbenzamide in lab experiments is its potency as a protein kinase inhibitor. It has been shown to be effective at inhibiting a wide range of protein kinases at low concentrations. However, one limitation of using N-(3-chloro-2-pyridinyl)-3,4-dimethylbenzamide is its potential for off-target effects, as it can inhibit other enzymes besides protein kinases.
Direcciones Futuras
There are several potential future directions for research on N-(3-chloro-2-pyridinyl)-3,4-dimethylbenzamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. N-(3-chloro-2-pyridinyl)-3,4-dimethylbenzamide has been shown to protect neurons from damage in animal models of these diseases, and further research could explore its potential as a treatment. Another area of interest is the development of more selective protein kinase inhibitors based on the structure of N-(3-chloro-2-pyridinyl)-3,4-dimethylbenzamide. By understanding the structure-activity relationship of N-(3-chloro-2-pyridinyl)-3,4-dimethylbenzamide, researchers could develop more potent and selective inhibitors for specific protein kinases.
Métodos De Síntesis
The synthesis of N-(3-chloro-2-pyridinyl)-3,4-dimethylbenzamide is a complex process that involves multiple steps. The starting material is 3,4-dimethylaniline, which is reacted with 3-chloro-2-pyridinecarboxylic acid to form the intermediate 3-chloro-2-(3,4-dimethylphenyl)pyridine. This intermediate is then reacted with benzoyl chloride to form the final product, N-(3-chloro-2-pyridinyl)-3,4-dimethylbenzamide.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-pyridinyl)-3,4-dimethylbenzamide has been used extensively in scientific research as a tool to study protein kinases. It has been shown to inhibit a wide range of protein kinases, including receptor tyrosine kinases, serine/threonine kinases, and protein kinase C. N-(3-chloro-2-pyridinyl)-3,4-dimethylbenzamide has been used to study the role of protein kinases in various cellular processes, including cell growth, differentiation, and apoptosis.
Propiedades
IUPAC Name |
N-(3-chloropyridin-2-yl)-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-9-5-6-11(8-10(9)2)14(18)17-13-12(15)4-3-7-16-13/h3-8H,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGVBFSSRHUHEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC=N2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloropyridin-2-yl)-3,4-dimethylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methyl-3-{[(4-nitrophenyl)acetyl]amino}benzoic acid](/img/structure/B5714581.png)
![4-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5714584.png)
![2-methyl-3-[(4-nitrobenzyl)oxy]quinoxaline](/img/structure/B5714592.png)
![2-[(5-chloro-2-thienyl)carbonyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B5714596.png)
![5-[(4-methoxyphenyl)amino]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5714602.png)
![2-{[3-(2-thienyl)acryloyl]amino}benzamide](/img/structure/B5714622.png)
![1,1'-[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5714627.png)
![methyl [4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)phenoxy]acetate](/img/structure/B5714630.png)
![N-[(phenylsulfonyl)methyl]benzamide](/img/structure/B5714635.png)

![2-{4-methyl-6-[(3-methylphenyl)amino]-2-pyrimidinyl}phenol](/img/structure/B5714653.png)